molecular formula C14H17NO4 B2531344 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid CAS No. 900640-35-9

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2531344
CAS No.: 900640-35-9
M. Wt: 263.293
InChI Key: CLNGWOMESLWAQD-UHFFFAOYSA-N
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Description

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers interesting possibilities for research and development in various scientific fields.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid typically involves several key steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid is unique due to its specific functional groups and their positions on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-18-12-7-10-9(6-11(15-10)14(16)17)13(8(12)3)19-5-2/h6-7,15H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGWOMESLWAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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